molecular formula C19H24N4O3S B2449493 N-(1-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide CAS No. 2034207-13-9

N-(1-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide

Cat. No.: B2449493
CAS No.: 2034207-13-9
M. Wt: 388.49
InChI Key: NNZYJPMLEFKMCD-UHFFFAOYSA-N
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Description

N-(1-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide is a useful research compound. Its molecular formula is C19H24N4O3S and its molecular weight is 388.49. The purity is usually 95%.
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Scientific Research Applications

Metabolism and Pharmacokinetics

Research into compounds with complex structures similar to the one often focuses on their metabolism and pharmacokinetics. For example, studies on acetaminophen, a widely used analgesic, have significantly contributed to understanding drug metabolism and enzyme interaction, particularly involving cytochrome P450 (CYP), cyclooxygenase (COX), and nitric oxide synthase (NOS) enzymes. These interactions can produce reactive oxygen species (ROS), highlighting the importance of studying the metabolic pathways and potential oxidative stress induced by such compounds in humans and animal models (Trettin et al., 2014).

Role in Biological Mechanisms

The investigation of similar compounds often extends to their role in biological mechanisms, such as their effects on prostacyclin and thromboxane synthesis, nitric oxide (NO) production, and oxidative stress. For instance, a study demonstrated that high doses of paracetamol could inhibit prostacyclin synthesis without increasing oxidative stress, suggesting a shift in the vasodilation/vasoconstriction balance potentially counteracted by an increase in endothelial NO synthesis (Trettin et al., 2014). Such findings underscore the complexity of drug-biological system interactions and the necessity of comprehensive research to understand the implications fully.

Properties

IUPAC Name

N-[4-methylsulfanyl-1-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]-1-oxobutan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-13(24)21-17(8-9-27-2)19(25)23-10-15(14-6-4-3-5-7-14)16(11-23)18-20-12-26-22-18/h3-7,12,15-17H,8-11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZYJPMLEFKMCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCSC)C(=O)N1CC(C(C1)C2=NOC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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